molecular formula C6H13NS B3236432 Thian-3-ylmethanamine CAS No. 1369145-95-8

Thian-3-ylmethanamine

Cat. No.: B3236432
CAS No.: 1369145-95-8
M. Wt: 131.24 g/mol
InChI Key: OOPUJNBROMPJLB-UHFFFAOYSA-N
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Description

Thian-3-ylmethanamine is a chemical compound with the molecular formula C4H9NS It is a derivative of thiophene, a five-membered aromatic ring containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions: Thian-3-ylmethanamine can be synthesized through several methods. One common approach involves the reduction of thietane-3-carbonitrile using lithium aluminium hydride in diethyl ether. The reaction is carried out at temperatures ranging from 0°C to 20°C, followed by the addition of water and sodium hydroxide to yield the desired product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reduction methods. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: Thian-3-ylmethanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: It can be reduced to form thiol derivatives.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminium hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Thian-3-ylmethanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules, particularly in the development of new materials and catalysts.

    Biology: This compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: this compound derivatives are explored for their potential as therapeutic agents, particularly in the treatment of neurological disorders.

    Industry: It is utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of thian-3-ylmethanamine involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and derivative of the compound being studied. For instance, in medicinal chemistry, it may interact with neurotransmitter receptors, influencing signal transduction pathways.

Comparison with Similar Compounds

Thian-3-ylmethanamine can be compared with other thiophene derivatives, such as:

    Thiophene: The parent compound, which lacks the amino group.

    Thian-3-ylmethanol: A similar compound with a hydroxyl group instead of an amino group.

    Thian-3-ylmethylamine: Another derivative with a different substitution pattern.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its amino group allows for a wide range of chemical modifications, making it a versatile building block in synthetic chemistry.

Properties

IUPAC Name

thian-3-ylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NS/c7-4-6-2-1-3-8-5-6/h6H,1-5,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOPUJNBROMPJLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CSC1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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